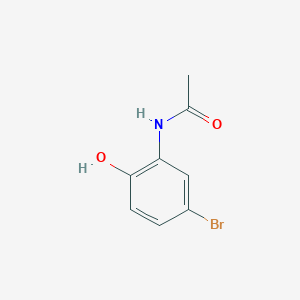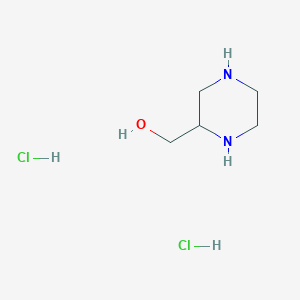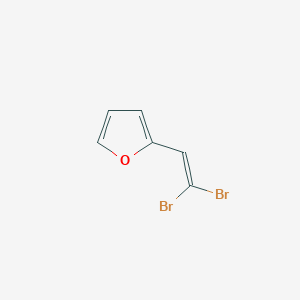
2-(2,2-Dibromovinyl)furan
概要
説明
“2-(2,2-Dibromovinyl)furan” is a chemical compound with the empirical formula C6H4Br2O . It is a solid substance and has a molecular weight of 251.90 .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dibromovinyl)furan” consists of a furan ring with a dibromovinyl group attached to it . The SMILES string representation of this compound is Br\\C(Br)=C/c1ccco1 .
Physical And Chemical Properties Analysis
“2-(2,2-Dibromovinyl)furan” is a solid substance . Its molecular formula is C6H4Br2O and it has a molecular weight of 251.903 .
科学的研究の応用
Biobased Polyesters Synthesis
2,5-Bis(hydroxymethyl)furan, a compound closely related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel furan polyesters. These polyesters exhibit promising properties for various applications, thanks to their environmentally friendly nature and the potential for replacing petroleum-based polymers (Jiang et al., 2014).
Advanced Organic Synthesis
Furan derivatives, including those related to 2-(2,2-Dibromovinyl)furan, have been used in the synthesis of complex organic compounds. For instance, a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives showcases the versatility of furan compounds in organic synthesis (Haines et al., 2011).
Optoelectronics Applications
Highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives have been synthesized for use in optoelectronics. These compounds demonstrate significant potential as materials for organic light-emitting devices (OLEDs), highlighting the role of furan derivatives in the development of advanced electronic materials (Bosiak et al., 2012).
Plasticization of Poly (Vinyl Chloride)
Bio-based furan-based plasticizers derived from furandicarboxylic acid have been developed as safer alternatives to traditional plasticizers. These furan-based plasticizers exhibit lower toxicity, good compatibility with PVC, and lower migration rates, making them suitable for industrial applications (Zhuang et al., 2020).
Antimicrobial Applications
Compounds such as 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) have shown antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The mode of action involves reactivity with thiol groups, leading to protein damage and antimicrobial effects (Allas et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-(2,2-dibromoethenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQAUMWQPCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446159 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)furan | |
CAS RN |
100074-10-0 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

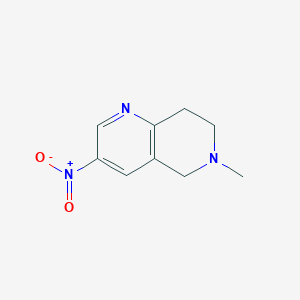
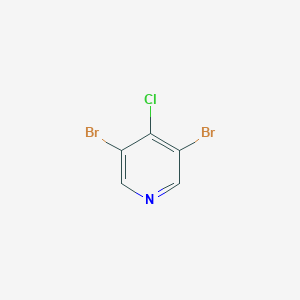
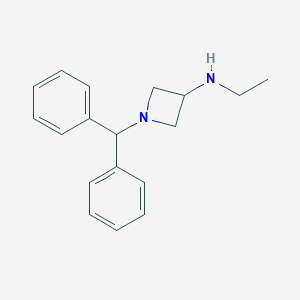
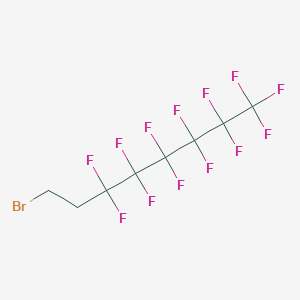
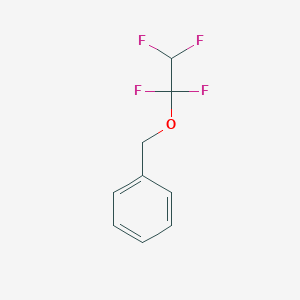
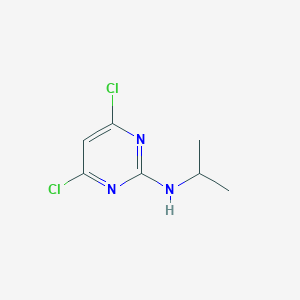
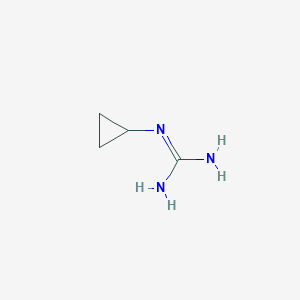
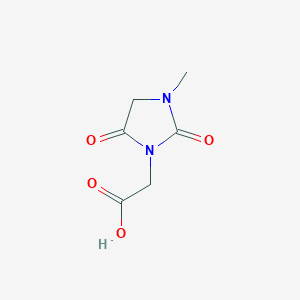
![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
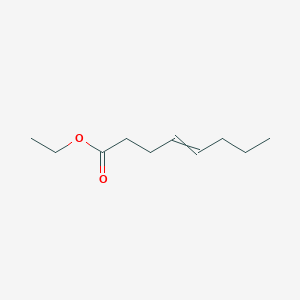
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

